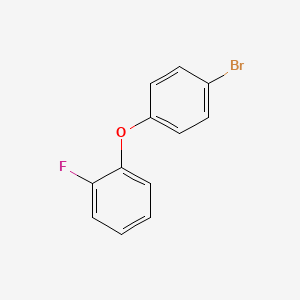

1-Bromo-4-(2-fluorophenoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

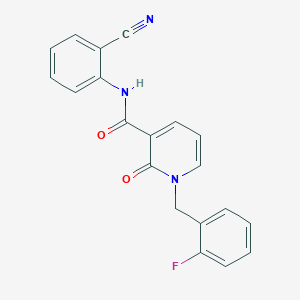

“1-Bromo-4-(2-fluorophenoxy)benzene” is a derivative of benzene. It has a molecular formula of C12H9BrFO and a molecular weight of 249.103 . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

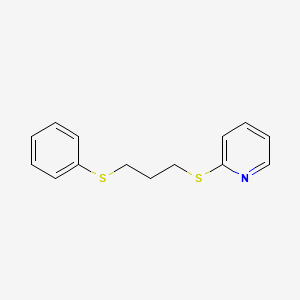

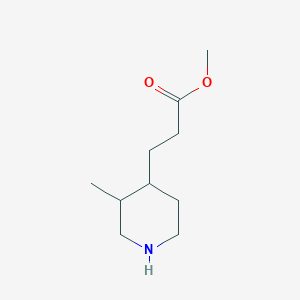

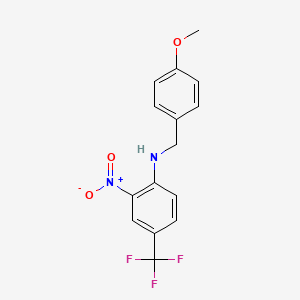

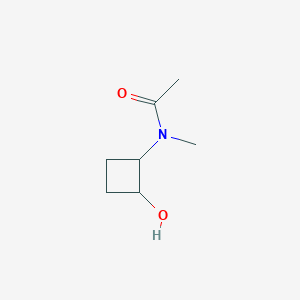

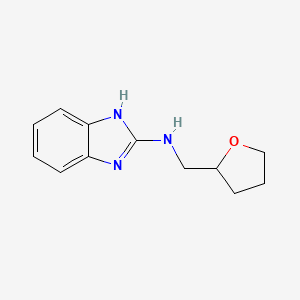

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a fluorophenoxy group attached to it . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

BFB has a variety of scientific research applications, including synthesis, mechanistic studies, and drug development. BFB has been used as a starting material in the synthesis of a variety of compounds, such as polyfluorinated aromatic compounds, halogenated heterocyclic compounds, and other brominated aromatic compounds. Additionally, BFB has been used as a model compound for mechanistic studies due to its unique reactivity. BFB has also been used as a starting material for the development of new drugs and pharmaceuticals.

Mechanism of Action

Target of Action

This compound is often used as a reagent in organic synthesis , suggesting that its targets could vary depending on the specific reaction it’s used in.

Mode of Action

As a reagent in organic synthesis, it likely interacts with its targets through substitution or coupling reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(2-fluorophenoxy)benzene . For instance, the compound is a flammable liquid and can cause irritation if it comes into contact with skin or eyes . Therefore, it should be handled with appropriate protective equipment and stored in a sealed container at room temperature .

Advantages and Limitations for Lab Experiments

BFB has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized from commercially available starting materials. Additionally, it can be used as a model compound for mechanistic studies due to its unique reactivity. However, BFB has several limitations for use in laboratory experiments. It is a relatively toxic compound and should be handled with caution. Additionally, it is not suitable for use in vivo studies due to its potential toxicity.

Future Directions

The future directions for BFB are numerous. BFB can be used in the development of new drugs and pharmaceuticals. Additionally, it can be used as a model compound for mechanistic studies, as well as for the synthesis of other halogenated aromatic compounds. BFB can also be used in the study of cytochrome P450 enzymes and their role in drug metabolism. Finally, BFB can be used in the study of bacterial growth and its inhibition by halogenated aromatic compounds.

Synthesis Methods

The synthesis of BFB involves the reaction of 4-fluorophenol with bromine in aqueous acetic acid. This reaction is typically conducted at room temperature and the reaction time is dependent on the concentration of bromine. The reaction produces BFB and hydrobromic acid as byproducts. The product can then be isolated and purified through a variety of techniques, such as column chromatography, recrystallization, or liquid-liquid extraction.

Safety and Hazards

Safety data sheets suggest that “1-Bromo-4-(2-fluorophenoxy)benzene” should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing. It should also be kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name |

1-bromo-4-(2-fluorophenoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOFJVGLJVIODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2787118.png)

![10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one](/img/structure/B2787124.png)

![4-chloro-2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2787126.png)

![5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2787129.png)

![N-(3,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2787131.png)

![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2787136.png)